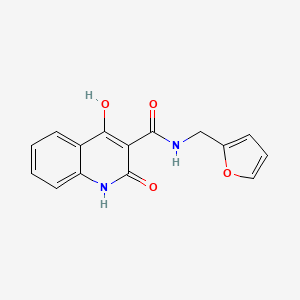
ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate, also known as ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate (EHOPQ), is a synthetic compound that belongs to the quinolinecarboxylic acid family. It has been widely used in scientific research due to its unique properties and potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of EHOPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EHOPQ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In animal studies, EHOPQ has been shown to reduce inflammation and protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of EHOPQ is its versatility in terms of its potential applications in various scientific fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of EHOPQ is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving EHOPQ. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a plant growth regulator and pesticide. Further studies are needed to fully understand the mechanism of action of EHOPQ and its potential applications in various fields.
In conclusion, EHOPQ is a synthetic compound that has been widely studied for its unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. EHOPQ has shown great promise in several areas of research, and further studies are needed to fully understand its potential applications.
合成法
EHOPQ can be synthesized through a multistep process that involves the reaction of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid with ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to several purification steps, including recrystallization and column chromatography, to obtain pure EHOPQ.
科学的研究の応用
EHOPQ has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as an antibacterial and antifungal agent. In agriculture, EHOPQ has been studied for its potential use as a plant growth regulator and as a pesticide.
特性
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-propylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-9-16-11-8-6-5-7-10(11)13(17)12(14(16)18)15(19)20-4-2/h5-8,17H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGIBAFDFSHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


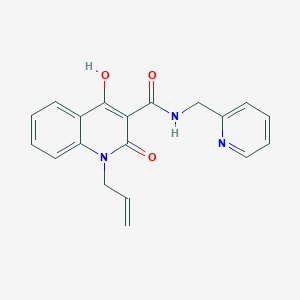
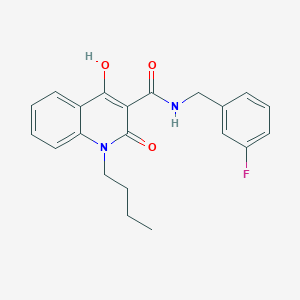

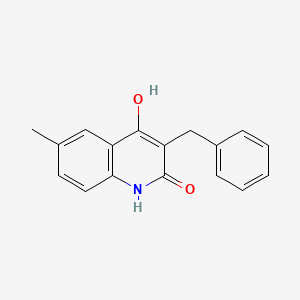
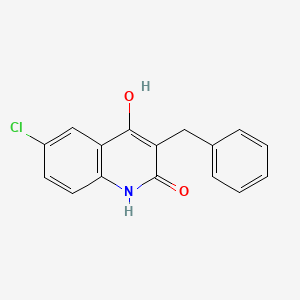
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)





